2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide
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Overview
Description
2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN), a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone. Cyanoacetamides are known for their versatility in synthetic chemistry and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-methoxyphenylamine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, followed by the addition of pyridin-3-ylmethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxyphenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity towards biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide
- 2-cyano-N-(2-methoxyphenyl)-3-(3-methoxyphenyl)propanamide
- 2-cyano-N-(2-methoxyphenyl)-3-(2-thienyl)propanamide
Uniqueness
2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-(2-methoxyphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-7-3-2-6-14(15)19-16(20)13(10-17)9-12-5-4-8-18-11-12/h2-8,11,13H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJODZSHBNFECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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